

# Comprehensive Spectroscopic Profiling of Linderone: Structural Elucidation & Analytical Protocols

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Linderone*

Cat. No.: *B8099796*

[Get Quote](#)

## Executive Summary

### Linderone (

; MW 286.[1]28) is a substituted cyclopentenedione derivative, specifically identified as 3-hydroxy-4,5-dimethoxy-2-[(2E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one. It is a key chemotaxonomic marker of the *Lindera* genus (Lauraceae).

Distinguishing **Linderone** from its methylated analog, **Methylinderone** (

), is critical in phytochemical analysis. This guide delineates the specific NMR and MS signatures required for unequivocal identification, focusing on the diagnostic enolic hydroxyl signal and specific fragmentation patterns.

## Part 1: Structural Architecture

The chemical structure of **Linderone** is characterized by a highly conjugated system comprising a cyclopentadienone core substituted with methoxy groups and a cinnamoyl side chain.

## Chemical Properties

Property	Data
IUPAC Name	3-Hydroxy-4,5-dimethoxy-2-[(2E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one
Molecular Formula	
Exact Mass	286.0841
Key Functional Groups	-triketone (enolized), Aryl conjugated ketone, Methoxy ethers

## Part 2: Mass Spectrometry (MS) Profiling

### Fragmentation Logic

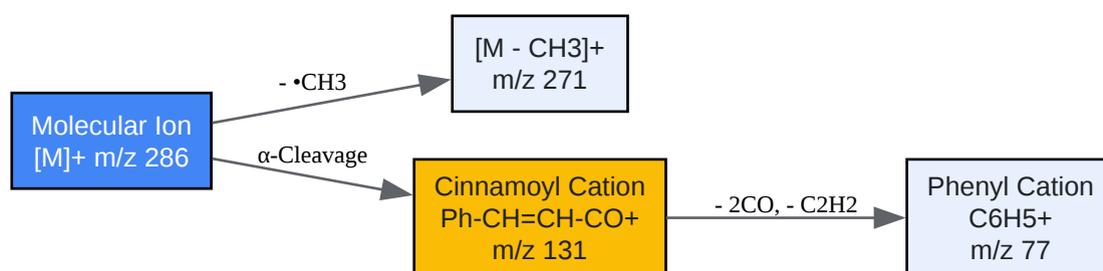
**Linderone** exhibits a distinct fragmentation pattern under Electron Ionization (EI) at 70 eV. The molecular ion is stable due to extensive conjugation.

Table 1: Diagnostic MS Fragments (EI, 70 eV)

m/z (Rel. Int.)	Ion Assignment	Structural Interpretation
286		Molecular Ion. Confirms MW of 286.[1]
271		Loss of Methyl ( ). Cleavage of methoxy group.
258		Loss of CO. Typical for cyclic ketones/quinones.
131		Cinnamoyl Cation ( ). Diagnostic for the side chain.
103		Styryl Cation. Loss of CO from the cinnamoyl fragment.
77		Phenyl Cation. Characteristic of the unsubstituted benzene ring.

## Diagram: MS Fragmentation Pathway

The following diagram illustrates the logical cleavage points leading to the base peaks.



[Click to download full resolution via product page](#)

Figure 1: Primary fragmentation pathways for **Linderone** under Electron Ionization.[1][2][3][4]

## Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

The NMR data presented below is calibrated for

(Deuterated Chloroform) at 500 MHz (

).

## 1H NMR Assignment

The proton spectrum is simple due to the lack of protons on the cyclopentadienone ring itself (fully substituted). The key diagnostic is the downfield enolic proton.

Table 2:

NMR Chemical Shifts (

)

Position	(ppm)	Multiplicity (in Hz)	Integration	Assignment Logic
OH	18.2 - 18.5	s (broad)	1H	Enolic Hydroxyl. Extremely deshielded due to intramolecular H-bonding with the side-chain carbonyl.
	8.25	d ( )	1H	Trans-olefin. Deshielded by conjugation with two carbonyls.
	7.85	d ( )	1H	Trans-olefin. Large coupling constant confirms (E)-geometry.
2', 6'	7.65 - 7.70	m	2H	Aromatic. Ortho protons of the phenyl ring.
3', 4', 5'	7.40 - 7.45	m	3H	Aromatic. Meta/Para protons.
4-OMe	4.15	s	3H	Methoxy.[1] Attached to the electron-deficient ring.
5-OMe	3.75	s	3H	Methoxy. Slightly more shielded than 4-OMe.

## 13C NMR Assignment

The carbon spectrum is characterized by distinct carbonyl/enol signals in the 180-200 ppm range.[5]

Table 3:

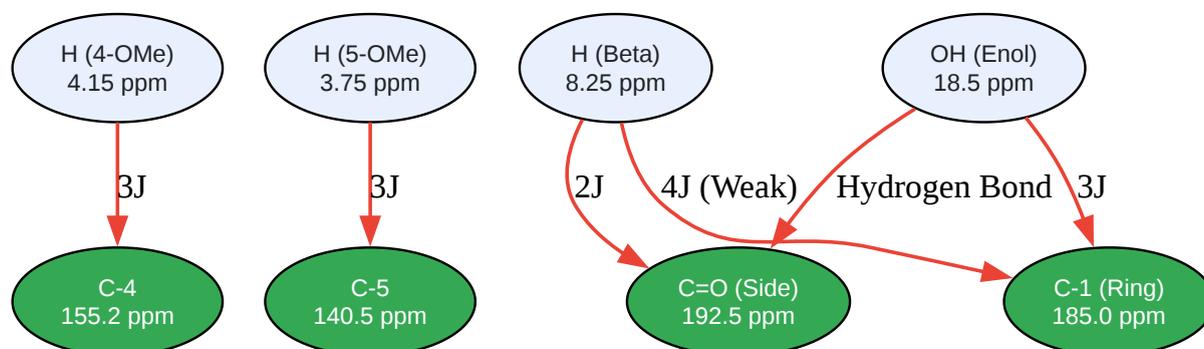
NMR Chemical Shifts (

)

Position	(ppm)	Type	Assignment
C=O (Side chain)	192.5	Cq	Conjugated ketone carbonyl.
C-1 (Ring)	185.0	Cq	Ring carbonyl.
C-3 (Enol)	175.0	Cq	Enolic carbon (C-OH).
C-4	155.2	Cq	Vinyl ether carbon.
C-5	140.5	Cq	Vinyl ether carbon.
(Alkene)	145.8	CH	-carbon of cinnamoyl group.
(Alkene)	120.5	CH	-carbon of cinnamoyl group.
Phenyl (ipso)	134.5	Cq	Aromatic quaternary carbon.
Phenyl (CH)	128-131	CH	Aromatic methines.
OMe	60.5, 58.2		Methoxy carbons.

## Diagram: HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) is essential to connect the methoxy groups to the specific ring carbons.



[Click to download full resolution via product page](#)

Figure 2: Key HMBC correlations establishing the connectivity of methoxy groups and the side chain.

## Part 4: Experimental Protocols

### Isolation from *Lindera erythrocarpa*

To obtain high-purity **Linderone** for spectral analysis, follow this standardized extraction workflow.

Reagents: Methanol (HPLC grade), Hexane, Ethyl Acetate (EtOAc), Silica Gel 60.

- Extraction: Macerate dried leaves of *L. erythrocarpa* (1.0 kg) in Methanol (5 L) for 72 hours at room temperature.
- Partitioning: Evaporate MeOH. Suspend residue in water. Partition sequentially with Hexane (removes lipids) and EtOAc.
- Target Fraction: Collect the EtOAc fraction. **Linderone** concentrates here.
- Purification:
  - Column Chromatography: Silica Gel 60.
  - Gradient: Hexane:EtOAc (start 9:1 7:3).

- Observation: **Linderone** typically elutes as a yellow/orange band.
- Crystallization: Recrystallize from cold MeOH to yield orange needles.

## NMR Acquisition Parameters

Instrument: Bruker Avance III 500 MHz (or equivalent). Sample Prep: Dissolve 5-10 mg of pure **Linderone** in 0.6 mL

- 1H Parameters:
  - Pulse angle: 30°
  - Relaxation delay (D1): 1.0 s
  - Scans (NS): 16
  - Spectral width: 20 ppm (to capture the OH signal at 18.5 ppm). Critical Step.
- 13C Parameters:
  - Pulse angle: 45°
  - Relaxation delay (D1): 2.0 s
  - Scans (NS): 1024 (minimum for quaternary carbons).

## References

- Isolation & Bioactivity
  - Lee, J.W., et al. (2023). "**Linderone** Isolated from *Lindera erythrocarpa* Exerts Antioxidant and Anti-Neuroinflammatory Effects...
- Structural Analogs (Methyl**Linderone**)
  - Ichino, K. (1989). "Two flavonoids and a cyclopentenedione derivative from *Lindera erythrocarpa*." *Phytochemistry*, 28(2), 681.

- General Spectroscopic Data for Cyclopentenediones
  - Kiuchi, F., et al. (1990). "Inhibitors of prostaglandin biosynthesis from *Lindera erythrocarpa*." Chemical and Pharmaceutical Bulletin.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Linderone - Wikipedia \[en.wikipedia.org\]](#)
- [2. Methyllinderone - Wikipedia \[en.wikipedia.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. chem.libretexts.org \[chem.libretexts.org\]](#)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of Linderone: Structural Elucidation & Analytical Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8099796#spectroscopic-data-of-linderone-nmr-ms>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)